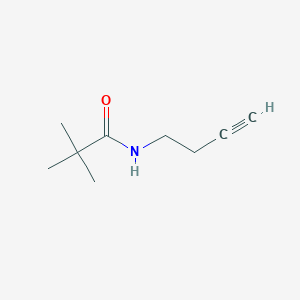

N-(but-3-yn-1-yl)pivalamide

Description

N-(but-3-yn-1-yl)pivalamide is an organic compound characterized by a pivalamide group (2,2-dimethylpropanamide) attached to a but-3-yn-1-yl chain. The but-3-yn-1-yl moiety consists of a four-carbon chain with a terminal alkyne group (C≡C) at the third position. This structural combination confers unique reactivity and stability, making the compound valuable in synthetic chemistry, particularly in click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition) and as an intermediate in pharmaceutical synthesis.

The pivalamide group enhances steric protection of the amide bond, improving resistance to hydrolysis and oxidative degradation. The terminal alkyne enables selective cross-coupling reactions, positioning this compound as a versatile building block for complex molecule synthesis .

Properties

IUPAC Name |

N-but-3-ynyl-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-5-6-7-10-8(11)9(2,3)4/h1H,6-7H2,2-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBVXYZXSMZNOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-yn-1-yl)pivalamide typically involves the reaction of but-3-yn-1-amine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

But-3-yn-1-amine+Pivaloyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(but-3-yn-1-yl)pivalamide can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

Reduction: The alkyne group can be reduced to form alkanes or alkenes.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can facilitate the reduction.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(but-3-yn-1-yl)pivalamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(but-3-yn-1-yl)pivalamide involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The amide group can form hydrogen bonds with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications of N-(but-3-yn-1-yl)pivalamide and related compounds:

Key Insights:

Alkyne vs. Aromatic Modifications: The terminal alkyne in this compound enables selective reactivity in click chemistry, unlike compounds with aromatic substituents (e.g., phenoxy or pyridinyl groups), which prioritize electronic effects for receptor binding or catalysis . Substitution with halogenated aromatic groups (e.g., bromo or iodo) introduces heavy atoms, enhancing utility in X-ray crystallography or radiolabeling .

Electronic and Steric Effects: The trifluoromethyl group in N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide increases electron-withdrawing effects and metabolic stability, making it suitable for drug discovery . Methoxy groups (e.g., in N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pivalamide) improve solubility and modulate anti-inflammatory activity .

Biological Activity :

- Pyridine derivatives (e.g., N-(5-Bromo-3-methylpyridin-2-yl)pivalamide) exhibit enzyme inhibitory properties due to their planar aromatic structure and halogen interactions with active sites .

- Chlorophenyl analogs (e.g., N-(4-chlorophenyl)pivalamide) show altered pharmacokinetics compared to their meta- or ortho-substituted counterparts, highlighting the impact of substituent position .

Stability and Reactivity

- Hydrolytic Stability : The pivalamide group in all compounds resists hydrolysis, but electron-withdrawing substituents (e.g., trifluoromethyl) further enhance this property .

- Alkyne Reactivity : Terminal alkynes in this compound undergo regioselective reactions, while internal alkynes (e.g., in pyridinyl derivatives) show reduced reactivity .

Biological Activity

N-(but-3-yn-1-yl)pivalamide is an organic compound notable for its unique structural features, including a pivalamide group linked to a but-3-yn-1-yl chain. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of but-3-yn-1-amine with pivaloyl chloride in the presence of a base like triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis. The general reaction scheme can be represented as follows:

The compound has been characterized using various spectroscopic techniques, confirming its molecular structure and purity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N |

| Molecular Weight | 113.19 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

This compound exhibits biological activity primarily through its interaction with specific molecular targets. The alkyne group enables participation in click chemistry reactions, leading to the formation of stable triazole rings. Additionally, the amide group can form hydrogen bonds with biological molecules, potentially influencing their function and activity.

In Vitro Studies

Research has investigated the compound's potential as an enzyme inhibitor. For instance, studies have shown that related compounds with similar structures exhibit significant inhibition against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

| Enzyme | Inhibition Activity (%) |

|---|---|

| Acetylcholinesterase | 85% |

| Butyrylcholinesterase | 84% |

| Urease | 73.8% |

| Alpha Amylase | 57.9% |

These findings suggest that this compound may possess multi-target inhibitory properties, making it a candidate for further exploration in drug development.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Enzyme Inhibition : A study reported that derivatives of pivalamide compounds showed promising results in inhibiting AChE and BChE, which are crucial in neurodegenerative diseases like Alzheimer's .

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between these compounds and target enzymes, with binding energies suggesting strong affinity .

- Therapeutic Potential : The compound has been explored for its therapeutic properties in various disease models, indicating potential applications in treating conditions related to enzyme dysregulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.